molecular formula C17H9Cl3N4O2 B1670474 Diclazuril CAS No. 101831-37-2

Diclazuril

Cat. No. B1670474
M. Wt: 407.6 g/mol
InChI Key: ZSZFUDFOPOMEET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diclazuril involves several steps, including the use of concentrated hydrochloric acid, Sodium Nitrite, and tin protochloride . The process results in the formation of 4- (4-chlorine cyanobenzyl)-3,5-dichloro phenyl hydrazine .


Molecular Structure Analysis

Diclazuril crystallizes in space group P21/a with a = 27.02080(18), b = 11.42308(8), c = 5.36978(5) Å, β = 91.7912(7)°, V = 1656.629(15) Å3, and Z = 4 . The crystal structure consists of layers of molecules parallel to the ac-plane . A strong N–H⋯O hydrogen bond links the molecules into dimers along the a-axis .


Chemical Reactions Analysis

Diclazuril belongs to the class of organic compounds known as diphenylacetonitriles . These are cyclic aromatic compounds containing a diphenylacetonitrile moiety, which consists of a diphenylmethane linked to and acetonitrile to form 2,2-diphenylacetonitrile .


Physical And Chemical Properties Analysis

Diclazuril is a solid with a molecular weight of 407.64 g/mol . It has a solubility of 16 mg/mL in DMSO . The compound’s formula is C17H9Cl3N4O2 .

Scientific Research Applications

Proteomic Analysis and Molecular Mechanism

Diclazuril, an effective benzeneacetonitrile anticoccidial, has been extensively studied for its action against Eimeria tenella, a parasite that causes coccidiosis. A proteomic analysis revealed that diclazuril significantly affects 13 target proteins related to metabolism, protein synthesis, and host cell invasion, suggesting potential transcriptional regulation patterns and targets for E. tenella intervention (Shen et al., 2014).

Pharmacokinetics and Activity in Chickens

Research has focused on the stereoselective pharmacokinetics and residue elimination of diclazuril's enantiomers, R-DIC and S-DIC, in chickens. It was found that S-DIC has about 2 and 1.4 times the area under the concentration-time curve and half-life of R-DIC, respectively. The study also explored the stereoselective residual elimination in chicken tissues and the anticoccidial activity of these enantiomers (Zhang et al., 2020).

Bioavailability in Cattle

A study on cattle showed that the bioavailability of diclazuril as a sodium salt is about 2.5 times higher than as a pure compound. This research provides insights into the pharmacokinetics and metabolism of diclazuril in cattle, highlighting the potential for clinical application in bovine protozoal diseases (Dirikolu et al., 2022).

Impact on Apoptosis and Mitochondrial Function

Diclazuril's effects on the apoptosis and mitochondrial transmembrane potential in E. tenella merozoites were studied. Results indicated that diclazuril induced morphological changes and affected mitochondrial function, playing a role in mitochondrial-dependent apoptosis in merozoites (Zhou et al., 2010).

Chiral Separation and Racemization

Research on the chiral separation of diclazuril enantiomers and their racemization in solution has provided valuable information for future studies on enantioselective bioactive, metabolic, and toxicological activities of diclazuril (Huang et al., 2020).

Protective Potential in Poultry

A study on the protective potential of diclazuril-treated oocysts against coccidiosis in layer chicks demonstrated significant decreases in disease severity and an increased body weight gain in chicks immunized with diclazuril-treated oocysts, suggesting an alternative approach for using dicllazuril-treated oocysts to protect chicks against Eimeria challenge (El-Ashram et al., 2019).

Rapid Detection in Food Samples

A study developed a one-step indirect competitive enzyme-linked immunosorbent assay (icELISA) for the rapid and specific detection of diclazuril residues in animal-origin food samples. This approach demonstrated good performance with high sensitivity and reliability, making it a potential tool for monitoring diclazuril residues (Zhang et al., 2020).

Pharmacokinetics in Horses

The pharmacokinetics of diclazuril at different doses in adult horses were evaluated, providing insights into the drug's concentration in plasma and cerebrospinal fluid and suggesting its potential for inhibiting Sarcocystis neurona in cell culture (Hunyadi et al., 2015).

Stability and Degradation Analysis

A study developed a high-performance liquid chromatographic method for determining diclazuril in the presence of its degradation products, contributing to the understanding of the drug's stability and degradation under various conditions (Rezk, 2015).

Nanotechnology in Veterinary Medicine

Research on the efficacy of a 5% diclazuril nanoemulsion against chicken coccidiosis showed significant improvements in health parameters, indicating the potential of nanotechnology in enhancing the efficacy of anticoccidial drugs (Jing, 2011).

Safety And Hazards

Diclazuril is classified as a Category 2 reproductive toxin and a Category 2 specific target organ toxin, with potential effects on the lungs, lymph nodes, and liver . Contact with dust can cause mechanical irritation or drying of the skin, and dust contact with the eyes can lead to mechanical irritation . It may form an explosive dust-air mixture during processing, handling, or by other means .

Future Directions

Diclazuril is currently used as a veterinary pharmaceutical for equine protozoal myeloencephalitis (EPM) in horses and as a coccidiostat in broiler chickens . Future research may focus on expanding its use to other coccidiostats and poultry species . Additionally, the development and application of a physiologically based pharmacokinetic (PBPK) model for Diclazuril to predict its residues in broilers is a promising area of research .

properties

IUPAC Name

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZFUDFOPOMEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4046787
Record name Diclazuril
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Molecular Weight

407.6 g/mol
Source PubChem
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Product Name

Diclazuril

CAS RN

101831-37-2
Record name Diclazuril
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Record name (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE
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Synthesis routes and methods I

Procedure details

A mixture of 11.1 parts of 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic acid (intermediate 5) and 15 parts of 2-mercaptoacetic acid is stirred and heated for 2 hours at 180 degrees C. The reaction mixture is cooled, water is added and the whole is treated with sodium hydrogen carbonate. The product is extracted with trichloromethane. The organic layer is dried, filtered and evaporated. The residue is purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions are collected and the eluent is evaporated in vacuo. The residue is stirred in 2,2'-oxybispropane. The product is filtered off and dried, yielding 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile.
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Synthesis routes and methods II

Procedure details

In 20 ml of acetic acid was dissolved 2.0 g of 2-[4-(4-chloro-α-cyanobenzyl)-3,5-dichlorophenyl]-4,5-dihydro-1,2,4-triazin-3(2H)-one. To the solution was added three times as much mol. of 30% hydrogen peroxide. The reaction was allowed to proceed for 3 hours at 100° C. After completion of the reaction, the reaction mixture was poured into ice-water. Resulting crystalline precipitate was collected by filtration to afford 1.8 g of the titled compound as colorless crystals, m.p. 290-292° C.
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2-[4-(4-chloro-α-cyanobenzyl)-3,5-dichlorophenyl]-4,5-dihydro-1,2,4-triazin-3(2H)-one
Quantity
2 g
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20 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,710
Citations
HC Mundt, K Dittmar, A Daugschies, E Grzonka… - Parasitology …, 2009 - Springer
… lambs was investigated in comparison with diclazuril and untreated controls. Both drugs … with the untreated control group and with both diclazuril-treated groups. The most prevalent …
Number of citations: 46 link.springer.com
M Diaferia, F Veronesi, G Morganti, L Nisoli… - Parasitology …, 2013 - researchgate.net
… The lambs treated with diclazuril showed an intense, persistent oocyst excretion with average levels of 97.54 opg, (p < 0.05). This study demonstrates the good efficacy of toltrazuril …
Number of citations: 45 www.researchgate.net
HC Mundt, A Daugschies, S Wüstenberg… - Parasitology …, 2003 - Springer
Isospora suis, the causal agent of piglet coccidiosis, is a prevalent and economically important parasite. Three randomized blinded studies were conducted to examine the therapeutic …
Number of citations: 50 link.springer.com
H Shen, C Li, H Sun, W Chen, B Chen, Y Yi… - Frontiers in …, 2022 - frontiersin.org
… In the present study, diclazuril carboxyl derivatives were prepared using diclazuril, … with a diclazuril–protein conjugate and then mice with polyclonal serum titers against diclazuril were …
Number of citations: 2 www.frontiersin.org
L Hunyadi, MG Papich… - Journal of Veterinary …, 2015 - Wiley Online Library
… Blood was then collected immediately before diclazuril … The mean (standard deviation) concentration of diclazuril in CSF … The results of this study show that diclazuril pellets given at …
Number of citations: 13 onlinelibrary.wiley.com
EFSA Panel on Additives and Products or … - EFSA …, 2018 - Wiley Online Library
… The use of diclazuril from Coxiril ® in pheasants does not pose a risk to the environment for … accumulation of diclazuril over time. The FEEDAP Panel concluded that diclazuril from …
Number of citations: 1 efsa.onlinelibrary.wiley.com
Z Wang, X Wu, L Liu, L Xu, H Kuang, C Xu - Food chemistry, 2020 - Elsevier
… Although these immunoassays can detect diclazuril in a variety of different … diclazuril and developed a gold nanoparticle-based lateral-flow strip assay for the detection of diclazuril …
Number of citations: 69 www.sciencedirect.com
MA Taylor, RN Marshall, JA Marshall, J Catchpole… - Veterinary …, 2011 - Elsevier
… were treated with oral diclazuril at 0.25, 1.0, 2.0 or 4.0mg/kg. Diclazuril treatment was highly … The lambs, which had previously received the higher doses of diclazuril at 2.0 and 4.0mg/kg…
Number of citations: 25 www.sciencedirect.com
T Tobin, L Dirikolu, JD Harkins, DE Granstrom… - American Association of …, 1997 - ivis.org
… that diclazuril has the potential to be active against S. neurona.… pharmacokinetics for toltrazuril and diclazuril in the horse. … Diclazuril and a methylated diclazuril internal standard were …
Number of citations: 22 www.ivis.org
B Platzer, H Prosl, M Cieslicki, A Joachim - Veterinary parasitology, 2005 - Elsevier
In a flock of milking sheep from Styria (Austria), the dynamics of Eimeria oocyst excretion was monitored in the lambing season 2003–2004 and a treatment trial with 1mg/kg diclazuril (…
Number of citations: 98 www.sciencedirect.com

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